molecular formula C9H10Cl3NO2 B1596275 2,3,6-Trichlorobenzoic acid dimethylamine salt CAS No. 3426-62-8

2,3,6-Trichlorobenzoic acid dimethylamine salt

Cat. No.: B1596275
CAS No.: 3426-62-8
M. Wt: 270.5 g/mol
InChI Key: QSFRJEUITMJQCX-UHFFFAOYSA-N
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Description

2,3,6-Trichlorobenzoic acid dimethylamine salt is a chemical compound with the molecular formula C₉H₁₀Cl₃NO₂ and a molecular weight of 270.54 g/mol . It is derived from 2,3,6-trichlorobenzoic acid and dimethylamine. This compound is known for its applications in various fields, including agriculture and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichlorobenzoic acid dimethylamine salt typically involves the reaction of 2,3,6-trichlorobenzoic acid with dimethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The reaction can be represented as follows:

2,3,6-Trichlorobenzoic acid+Dimethylamine2,3,6-Trichlorobenzoic acid dimethylamine salt\text{2,3,6-Trichlorobenzoic acid} + \text{Dimethylamine} \rightarrow \text{this compound} 2,3,6-Trichlorobenzoic acid+Dimethylamine→2,3,6-Trichlorobenzoic acid dimethylamine salt

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichlorobenzoic acid dimethylamine salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve aqueous or alcoholic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids or amines.

    Reduction Reactions: Products include less chlorinated benzoic acids.

    Oxidation Reactions: Products include more oxidized benzoic acids or chlorinated derivatives.

Scientific Research Applications

2,3,6-Trichlorobenzoic acid dimethylamine salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems, including its potential as a herbicide.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichlorobenzoic acid dimethylamine salt involves its interaction with specific molecular targets. In the case of its use as a herbicide, it disrupts the normal growth processes of plants by interfering with key metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trichlorobenzoic acid: The parent compound, which lacks the dimethylamine group.

    2,4,6-Trichlorobenzoic acid: A similar compound with chlorine atoms at different positions.

    2,3,5-Trichlorobenzoic acid: Another isomer with chlorine atoms at different positions.

Uniqueness

2,3,6-Trichlorobenzoic acid dimethylamine salt is unique due to the presence of the dimethylamine group, which imparts different chemical and biological properties compared to its parent compound and other isomers. This uniqueness makes it valuable for specific applications in agriculture and scientific research.

Properties

CAS No.

3426-62-8

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

N-methylmethanamine;2,3,6-trichlorobenzoic acid

InChI

InChI=1S/C7H3Cl3O2.C2H7N/c8-3-1-2-4(9)6(10)5(3)7(11)12;1-3-2/h1-2H,(H,11,12);3H,1-2H3

InChI Key

QSFRJEUITMJQCX-UHFFFAOYSA-N

SMILES

C[NH2+]C.C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl

Canonical SMILES

CNC.C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Cl

3426-62-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trichlorobenzoic acid dimethylamine salt
Reactant of Route 2
2,3,6-Trichlorobenzoic acid dimethylamine salt
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2,3,6-Trichlorobenzoic acid dimethylamine salt
Reactant of Route 4
2,3,6-Trichlorobenzoic acid dimethylamine salt
Reactant of Route 5
2,3,6-Trichlorobenzoic acid dimethylamine salt
Reactant of Route 6
2,3,6-Trichlorobenzoic acid dimethylamine salt

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